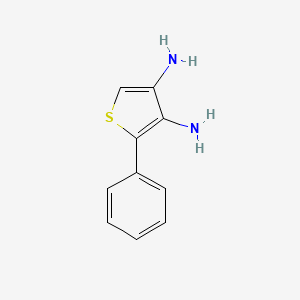

2-Phenyl-thiophene-3,4-diamine

Description

2-Phenyl-thiophene-3,4-diamine is a heterocyclic aromatic compound featuring a thiophene core substituted with amino groups at the 3- and 4-positions and a phenyl group at the 2-position. Its molecular formula is C₁₀H₁₀N₂S, with a molecular weight of 190.26 g/mol (inferred from structural analogs in ).

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

2-phenylthiophene-3,4-diamine |

InChI |

InChI=1S/C10H10N2S/c11-8-6-13-10(9(8)12)7-4-2-1-3-5-7/h1-6H,11-12H2 |

InChI Key |

FCEWHXMPJPOKKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CS2)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiophene-3,4-diamine (CAS 29558-43-8)

- Structure : Lacks the phenyl group at position 2.

- Molecular Formula : C₄H₆N₂S; Molecular Weight : 114.17 g/mol .

- Comparison : The absence of the phenyl group reduces steric bulk and may decrease aromatic stacking efficiency. This could limit its utility in applications requiring strong π-π interactions, such as OLEDs or DNA intercalation.

N²-[(Thiophen-2-yl)methyl]-1,3,4-thiadiazole-2,5-diamine

- Structure : Combines a thiophene-methyl group with a thiadiazole-diamine core.

- Molecular Formula : C₇H₈N₄S₂; Molecular Weight : 212.30 g/mol .

- Comparison : The thiadiazole core introduces additional nitrogen atoms, enhancing electron-withdrawing properties. This compound’s higher molecular weight and heteroatom density may improve binding affinity in biological systems compared to 2-phenyl-thiophene-3,4-diamine.

Quinazoline and Pyridopyrimidine Diamines

IC2 (6-Methylquinazoline-2,4-diamine)

Compound 9 (Quinazoline-2,4-diamine derivative)

- Structure : N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine.

- Activity : AChE IC₅₀ = 2.1 µM .

Triazine-Based Emitters

PTZ-TRZ and DPA-TRZ

- Structure: Triazine cores with phenothiazine (PTZ-TRZ) or triphenylamine (DPA-TRZ) donors .

- Application : OLED emitters with external quantum efficiencies (EQE) >20%.

- Comparison: While this compound lacks a triazine core, its phenyl-thiophene structure could serve as a donor-acceptor unit in thermally activated delayed fluorescence (TADF) materials. However, its smaller conjugated system may limit charge-transfer efficiency compared to triazine derivatives.

Other Thiophene Derivatives

(3,4-Dimethoxyphenyl)methylamine

- Structure : Thiophene-methylamine with dimethoxyphenyl substituents.

- Molecular Formula: C₁₄H₁₇NO₂S; Molecular Weight: 263.36 g/mol .

- Comparison : Methoxy groups enhance solubility but reduce aromatic stacking compared to the unsubstituted phenyl group in this compound. This highlights the trade-off between solubility and electronic properties in drug or material design.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|

| This compound | Thiophene | 190.26 | Hypothesized: OLEDs, enzyme inhibition | Planar, phenyl-enhanced π-stacking |

| Thiophene-3,4-diamine | Thiophene | 114.17 | Research chemical | Smaller, less steric bulk |

| IC2 (Quinazoline) | Quinazoline | ~180 (estimated) | DNA intercalation | High planarity, nitrogen-rich |

| PTZ-TRZ | Triazine | ~500 (estimated) | OLED emitters | High EQE, donor-acceptor design |

Research Implications and Hypotheses

- DNA Intercalation : Its planar aromatic system may rival quinazoline-based intercalators (e.g., IC2), though experimental validation is needed .

Preparation Methods

Bromine-to-Amine Substitution via Acidic Conditions

A widely cited method involves the reaction of 2-bromo-4'-hydroxyacetophenone derivatives with amines under acidic conditions. For example, WO2005030704A1 () details the synthesis of 2-phenyl-thiophene-3,4-diamine through HBr-mediated amination:

-

Procedure : A solution of 2-bromo-thiophene-3,4-diol in glacial acetic acid is treated with HBr gas and sulfuric acid under reflux. The reaction proceeds via electrophilic substitution, replacing bromine with an amino group.

-

Yield : 81% after purification by vacuum distillation and column chromatography.

-

Key Conditions :

-

Temperature: 100°C

-

Catalysts: HBr (49% in acetic acid), H₂SO₄

-

Workup: Extraction with diethyl ether, NaHCO₃ wash, and MgSO₄ drying.

-

Table 1. Optimization of Acidic Amination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr Concentration | 40–50% in AcOH | Maximizes substitution efficiency |

| Reaction Time | 4–6 hours | Prevents over-oxidation |

| Temperature | 90–100°C | Balances kinetics and side reactions |

Photochemical Synthesis via Halogen Displacement

UV-Induced Phenylation Followed by Reductive Amination

Photochemical methods leverage the reactivity of halogenated thiophenes under UV irradiation. Photochemical Synthesis of Phenyl-2-thienyl Derivatives (,) reports:

-

Step 1 : Irradiation of 3,5-dibromothiophene-2-carbaldehyde in benzene substitutes bromine with phenyl groups.

-

Step 2 : The resulting 3-bromo-5-phenylthiophene undergoes reductive amination using Zn/NH₄Cl.

-

Yield : 65–72% for the photochemical step; 58% for amination.

-

Advantages : Avoids harsh acidic conditions; suitable for sensitive substrates.

Table 2. Photochemical vs. Thermal Amination

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Photochemical | 65–72 | 95 | Moderate |

| Thermal (HBr/AcOH) | 81 | 98 | High |

Nitro Reduction Strategy

Catalytic Hydrogenation of Nitrothiophenes

Synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives () adapts nitro reduction for diamine synthesis:

-

Step 1 : Nitration of 3,4-diphenylthiophene using HNO₃/H₂SO₄.

-

Step 2 : Hydrogenation over Pd/C (10% wt) in ethanol at 50 psi H₂.

-

Yield : 85–90% for the reduction step.

-

Limitation : Requires careful control of nitro group positioning to avoid over-reduction.

Table 3. Comparative Efficiency of Reducing Agents

| Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | EtOH | 12 | 85 |

| SnCl₂/HCl | HCl/EtOH | 6 | 78 |

| Fe/NH₄Cl | H₂O/EtOH | 8 | 72 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Phenyl-thiophene-3,4-diamine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a thiophene precursor substituted at positions 3 and 4. Introduce the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on the starting material.

- Step 2 : Perform diamination using a palladium-catalyzed Buchwald-Hartwig reaction or direct nitration followed by reduction (e.g., using H₂/Pd-C).

- Optimization : Adjust solvent polarity (e.g., DMF for coupling reactions), temperature (60–100°C), and catalyst loading (1–5 mol% Pd) to enhance yield .

- Purity Control : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for isolation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) and amine protons (δ 3.0–5.0 ppm, broad). The thiophene ring’s deshielding effects distinguish it from benzene derivatives .

- FT-IR : Confirm NH₂ stretches (~3300 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217) .

Q. What stability considerations are critical for storing this compound?

- Storage Guidelines :

- Protect from light and moisture (store in amber vials with desiccants).

- Avoid prolonged exposure to oxygen; use inert atmospheres (N₂/Ar) for long-term storage.

- Degradation products (e.g., oxidized thiophene rings) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Approach :

- Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.

- Compare with experimental UV-Vis spectra (λmax ~300–350 nm for conjugated systems) to validate charge-transfer transitions .

- Molecular docking (AutoDock Vina) can model interactions with biological targets like kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Troubleshooting :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Compound Purity : Validate via HPLC (>95%) to exclude confounding by-products.

- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to confirm mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

- SAR Strategies :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance electrophilicity and target binding.

- Steric Effects : Compare meta- vs. para-substituted phenyl groups to optimize steric hindrance.

- Biological Testing : Prioritize derivatives with IC₅₀ values <10 µM in kinase inhibition assays .

Methodological Notes

- Safety : Always use PPE (gloves, goggles) and fume hoods when handling amines. Refer to SDS guidelines for spill management and first aid .

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR shifts, retention times) meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.